REACTION_SMILES
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[CH2:3]([C:4]#[C:5][CH3:6])[OH:7].[Cl-:19].[Cl:8][c:9]1[n:10][cH:11][n:12][c:13]([O:15][CH:16]([CH3:17])[CH3:18])[cH:14]1.[H-:1].[NH4+:20].[Na+:2].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH2:3]([C:4]#[C:5][CH3:6])[O:7][c:9]1[n:10][cH:11][n:12][c:13]([O:15][CH:16]([CH3:17])[CH3:18])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1cc(Cl)ncn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
|
Smiles
|
CC#CCOc1cc(OC(C)C)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |